
CID 13783509
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutoxysilane is an organosilicon compound with the molecular formula C(8)H({20})O(_2)Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutoxysilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with butanol in the presence of a base such as sodium butoxide. The reaction proceeds as follows:
[ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si(OC}_4\text{H}_9)_4 + 4 \text{HCl} ]
This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, dibutoxysilane is often produced using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and butanol.
Oxidation: Can be oxidized to form siloxanes.
Substitution: Reacts with halides to form different organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Often involves halogenated reagents like chlorine or bromine.
Major Products
Hydrolysis: Produces silanols and butanol.
Oxidation: Forms siloxanes.
Substitution: Yields various organosilicon derivatives.
Applications De Recherche Scientifique
Dibutoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of dibutoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds, which provide stability and reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through silanization reactions. These interactions can modify the physical and chemical properties of the target molecules, enhancing their performance in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethoxysilane
- Diethoxysilane
- Trimethoxysilane
- Triethoxysilane
Uniqueness
Dibutoxysilane is unique due to its longer alkyl chains compared to other similar compounds like dimethoxysilane and diethoxysilane. This structural difference imparts distinct physical and chemical properties, such as increased hydrophobicity and lower volatility. These characteristics make dibutoxysilane particularly suitable for applications requiring enhanced stability and reduced reactivity .
Propriétés
Formule moléculaire |
C8H18O2Si |
|---|---|
Poids moléculaire |
174.31 g/mol |
InChI |
InChI=1S/C8H18O2Si/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
XFKLYIHJJUAARY-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si]OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
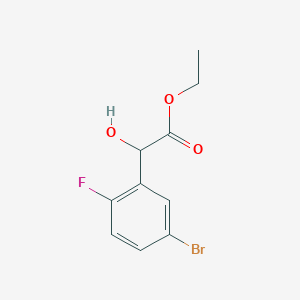
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)
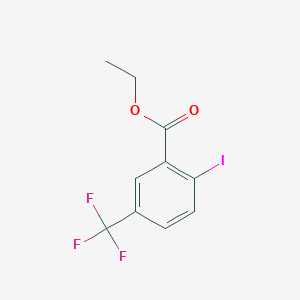
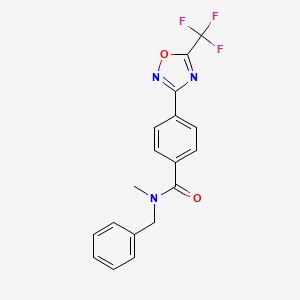
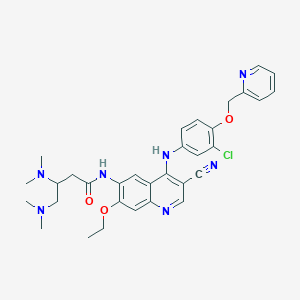
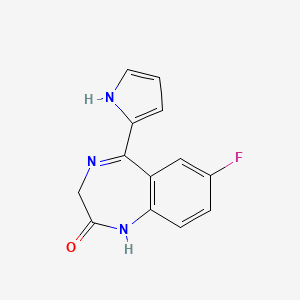

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
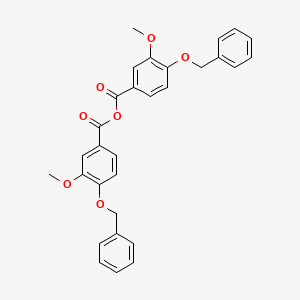

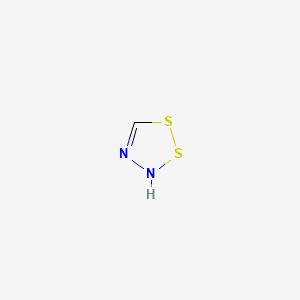
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)

